6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
Description
6-(1H-Pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a pyridazine-based heterocyclic compound featuring a pyrazole substituent at the 6-position and a thiophen-2-ylmethyl carboxamide group at the 3-position. The thiophene moiety introduces sulfur-mediated interactions, while the pyrazole group contributes to planar rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
6-pyrazol-1-yl-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(14-9-10-3-1-8-20-10)11-4-5-12(17-16-11)18-7-2-6-15-18/h1-8H,9H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQWTFNJBJZKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridazine and thiophenylmethyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve condensing pyrazole derivatives with appropriate carboxylic acid derivatives.
Cyclization Reactions: Cyclization steps are crucial to forming the pyridazine ring.
Amide Bond Formation: The final step usually involves forming the amide bond between the pyridazine and thiophenylmethyl groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.
Substitution Reactions: Substitution reactions are used to replace hydrogen atoms with other atoms or groups, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like bromine (Br2) and alkylating agents such as alkyl halides.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated compounds and alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its pyrazole and pyridazine rings make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays. It can be used to study the interaction of small molecules with biological targets.
Medicine: In medicinal chemistry, 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. The thiophenylmethyl group enhances the compound's binding affinity and selectivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It can bind to receptors involved in signal transduction, affecting cellular responses.
Comparison with Similar Compounds
Core Structural Comparisons
The table below highlights key structural differences between the target compound and related pyridazine derivatives:
Hydrogen Bonding and Crystal Packing
- The carboxamide group likely participates in intermolecular N–H⋯O hydrogen bonds.
- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine : Exhibits an S(6) hydrogen-bonding motif due to intramolecular C–H⋯N interactions, as defined by Bernstein’s graph-set analysis . Intermolecular N–H⋯N bonds form infinite chains along the crystallographic b-axis, with π–π stacking (3.6859 Å) between pyridazine and pyrazole rings.
- Imidazo[1,2-b]pyridazine Derivatives (e.g., (R)-IPMICF16) : Fluorine substituents enhance metabolic stability and lipophilicity. The imidazo-pyridazine core may facilitate stronger π-stacking compared to pyridazine-carboxamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
